Cas no 824-94-2 (4-Methoxybenzylchloride)

4-Methoxybenzylchloride structure
4-Methoxybenzylchloride structure
4-Methoxybenzylchloride
824-94-2
C8H9ClO
156.609461545944
MFCD00000915
40000
87572688

4-Methoxybenzylchloride Properties

Names and Identifiers

    • alpha-Chloro-4-methoxytoluene
    • 4-METHOXYBENZYL CHLORIDE
    • PMBC
    • 1-Chloromethyl-4-methoxybenzene
    • 4-(chloromethyl)anisole
    • 4-Methoxybenzyl Chloride (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene
    • 2,6-Dimethyl-4-pyridinecarboxylic acid
    • 4-Chloromethyl anisole
    • p-Methoxybenzyl Chloride
    • Anisyl Chloride (stabilized with Amylene)
    • 4-(Chloromethyl)anisole (stabilized with Amylene)
    • 1-(Chloromethyl)-4-methoxybenzene (ACI)
    • Anisole, p-(chloromethyl)- (6CI, 7CI, 8CI)
    • 1-(Chloromethyl)-4-(methyloxy)benzene
    • 4-(Chloromethyl)-1-methoxybenzene
    • 4-(Chloromethyl)phenyl methyl ether
    • 4-Methyloxybenzyl chloride
    • NSC 172955
    • p-(Chloromethyl)(methoxy)benzene
    • p-(Chloromethyl)anisole
    • p-Anisyl chloride
    • PBMCl
    • PMBCl
    • α-Chloro-4-methoxytoluene
    • α-Chloro-p-methoxytoluene
    • F0001-2114
    • 4-Methoxy-benzylchloride
    • Q500ZS03TI
    • F11275
    • MFCD00000915
    • 4-(methoxy)benzyl chloride
    • 4-methoxyphenylmethyl chloride
    • p-methoxybenzylchloride
    • DTXSID20231718
    • 4-METHOXYBENZYL CHLORIDE (CONTAINS POTASSIUM CARBONATE AS STABILIZER)
    • Para methoxy benzylchloride
    • 4-Methyoxybenzylchloride
    • AKOS000262023
    • STR01214
    • 4-methoxybenzylchlorine
    • (4-methoxyphenyl)methyl chloride
    • CS-W017991
    • M0676
    • 4-methoxybenzyl-chloride
    • 4-Methoxybenzylchloride, stabilized
    • NS00038207
    • p-methoxybenzylchlorid
    • 1-Chloromethyl-4-methoxy-benzene
    • 4-methoxybenzylchloride
    • CCRIS 5108
    • l-(chloromethyl)-4-methoxybenzene
    • 4-methoxylbenzyl chloride
    • 4-Methoxybenzyl Chloride (Stabilized)
    • SCHEMBL13096
    • 4-methoxy benzyl chloride
    • para-Methoxy benzyl chloride
    • para-methoxy benzylchloride
    • NSC172955
    • p-methoxybenzylchoride
    • 824-94-2
    • 1-(chloromethyl)-4-(methyloxy)benzene
    • .ALPHA.-CHLORO-P-METHOXYTOLUENE
    • W-104172
    • FT-0618924
    • para-methoxyl benzyl chloride
    • BCP25855
    • AM20041208
    • Q27287004
    • 4methoxybenzyl chloride
    • 4-methyoxybenzyl chloride
    • 1-(chloro methyl)-4-methoxybenzene
    • NSC-172955
    • paramethoxybenzyl chloride
    • 4-Methoxybenzyl chloride, contains potassium carbonate as stabilizer, 98%
    • Anisole, p-(chloromethyl)-
    • 4-(chloromethyl)-1-methoxybenzene
    • para-methoxybenzylchloride
    • EINECS 212-540-6
    • .alpha.-Chloro-4-methoxytoluene
    • p-methoxy benzyl chloride
    • AM101321
    • Benzene, 1-(chloromethyl)-4-methoxy-
    • a-chloro-4-methoxytoluene
    • EN300-49219
    • UNII-Q500ZS03TI
    • 4-methoxy-benzyl chloride
    • 4-(chloromethyl)phenyl methyl ether
    • 4-methoxy benzylchloride
    • 4-methoxyl benzyl chloride
    • 1-(chloromethyl)-4-methoxy-benzene
    • 1-CHLOROMETHYL-4-METHOXYBENZENE
    • para-methoxybenzyl chloride
    • InChI=1/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H
    • PMB-Cl
    • 4-(Chloromethyl)anisole; 1-Chloromethyl-4-methoxybenzene
    • +Expand
    • MFCD00000915
    • MOHYOXXOKFQHDC-UHFFFAOYSA-N
    • 1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
    • ClCC1C=CC(OC)=CC=1
    • 606667

Computed Properties

  • 156.034193g/mol
  • 0
  • 2.4
  • 0
  • 1
  • 2
  • 156.034193g/mol
  • 156.034193g/mol
  • 9.2Ų
  • 10
  • 87.3
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 0

Experimental Properties

  • 2.43400
  • 9.23000
  • n20/D 1.548(lit.)
  • Slowly decomposition
  • 127°C/24mmHg(lit.)
  • −1 °C (lit.)
  • 0.1±0.4 mmHg at 25°C
  • Fahrenheit: 228.2 ° f
    Celsius: 109 ° c
  • Not determined
  • Not determined
  • Sensitive to humidity and heat
  • 1.155 g/mL at 25 °C(lit.)

4-Methoxybenzylchloride Security Information

4-Methoxybenzylchloride Customs Data

  • 29093090
  • China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Methoxybenzylchloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034GS-25g
4-Chloromethyl anisole
824-94-2 95%
25g
$95.00 2024-04-21
A2B Chem LLC
AB44956-25g
4-Methoxybenzyl chloride
824-94-2 95%
25g
$79.00
abcr
AB113560-5 g
4-Methoxybenzyl chloride, 98%, stabilized with K2CO3; .
824-94-2 98%
5g
€120.10 2023-06-24
Alichem
A013010458-1kg
4-Methoxybenzyl chloride
824-94-2 98%
1kg
$368.00 2023-09-01
Apollo Scientific
OR25768-5g
4-Methoxybenzyl chloride
824-94-2
5g
£19.00 2024-05-25
Chemenu
CM360066-500g
4-Methoxybenzylchloride
824-94-2 98%
500g
$51 2022-06-10
Enamine
EN300-49219-0.05g
1-(chloromethyl)-4-methoxybenzene
824-94-2 95%
0.05g
$19.0 2023-07-10
Life Chemicals
F0001-2114-0.25g
4-Methoxybenzylchloride, stabilized
824-94-2 95%+
0.25g
$18.0 2023-09-07
TRC
M261105-1g
4-Methoxybenzyl Chloride (Stabilized)
824-94-2
1g
$ 64.00 2023-09-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062078-100g
1-(Chloromethyl)-4-methoxybenzene
824-94-2 97%,2.5%
100g
¥96.00 2024-07-28

4-Methoxybenzylchloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Cyanuric chloride Catalysts: 1-Pyrrolidinecarboxaldehyde Solvents: Ethyl acetate ;  6 h, 40 °C
Reference
A General Catalytic Method for Highly Cost- and Atom-Efficient Nucleophilic Substitutions
Huy, Peter H. ; et al, Chemistry - A European Journal, 2018, 24(29), 7410-7416

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane ;  4 h, rt
Reference
Direct halogenation of alcohols with halosilanes under catalyst- and organic solvent-free reaction conditions
Ajvazi, Njomza; et al, Tetrahedron Letters, 2016, 57(22), 2430-2433

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-[[[(1,1-dimethylethoxy)carbonyl]amino]sulf… Solvents: Acetonitrile ;  2 min, rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 min, rt; 3 h, rt; rt → 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, < 25 °C
Reference
N-(tert-Butoxycarbonyl)-N-[(triethylenediammonium)sulfonyl]azanide: A Convenient Sulfamoylation Reagent for Alcohols
Armitage, Ian; et al, Organic Letters, 2012, 14(10), 2626-2629

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  6 h, 0 °C
Reference
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation
Chaves, Otavio Augusto; et al, Molbank, 2021, (3),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Palladium-catalyzed carboxylative coupling of benzyl chlorides with allyltributylstannane: remarkable effect of palladium nanoparticles
Feng, Xiujuan; et al, Organic Letters, 2013, 15(1), 108-111

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride ,  Water
Reference
The Pummerer reaction of sulfinyl compounds
de Lucchi, Ottorino; et al, Organic Reactions (Hoboken, 1991, 40,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Carbon tetrachloride
Reference
Behavior of benzyl sulfoxides toward acid chlorides. Useful departures from the Pummerer reaction
Chupp, John P.; et al, Journal of Organic Chemistry, 1984, 49(24), 4711-16

Synthetic Circuit 8

Reaction Conditions
1.1 15 min, 4 - 5 bar, 40 °C
1.2 Reagents: Isopropanol
Reference
A laboratory-scale continuous flow chlorine generator for organic synthesis
Strauss, Franz J.; et al, Reaction Chemistry & Engineering, 2016, 1(5), 472-476

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
Reference
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Triphosgene Solvents: Dichloromethane
Reference
Triphosgene/triphenylphosphine: a mild reagent for the conversion of alcohols to chlorides
Rivero, I. A.; et al, Synthetic Communications, 1993, 23(5), 711-14

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chlorosuccinimide ,  Phosphinous acid, diphenyl-, 4-aminophenyl ester Solvents: Dichloromethane ;  1.5 h, reflux
1.2 Reagents: Sodium thiosulfate ;  rt
Reference
4-Aminophenyldiphenylphosphinite (APDPP), a new heterogeneous and acid scavenger phosphinite - Conversion of alcohols, trimethylsilyl, and tetrahydropyranyl ethers to alkyl halides with halogens or N-halosuccinimides
Firouzabadi, Habib; et al, Canadian Journal of Chemistry, 2006, 84(7), 1006-1012

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Silicon tetrachloride Catalysts: Trichloro[η4-N,N′-(1,2-dimethyl-1,2-ethanediylidene)bis[2,6-bis(1-methylethyl)be… Solvents: Chloroform-d ;  24 h, rt
Reference
α-Diimine-Niobium Complex-Catalyzed Deoxychlorination of Benzyl Ethers with Silicon Tetrachloride
Parker, Bernard F.; et al, Inorganic Chemistry, 2019, 58(19), 12825-12831

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
Reference
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

Synthetic Circuit 14

Reaction Conditions
Reference
Synthesis by substitution of carbonyl oxygen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 155-165

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  5 min, 0 °C
1.3 Reagents: Triphosgene ;  5 min, 0 °C
1.4 Solvents: Dichloromethane ;  rt
1.5 Solvents: Dichloromethane ;  1 h, rt
Reference
Intrinsic sensing fluorescent probe for the solid phase synthesis of 1,4-benzodiazepine-2,5-dione
Rivero, Ignacio A.; et al, ARKIVOC (Gainesville, 2003, (11), 27-36

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Carbon tetrachloride ,  Azobisisobutyronitrile Solvents: Benzene
Reference
Monomeric metaphosphate formation during radical-based dephosphorylation
Avila, L. Z.; et al, Journal of the American Chemical Society, 1988, 110(23), 7904-6

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
Reference
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
The absence of temperature effect in the competitive beta-cleavages of benzyl methyl substituted-benzyl carbinyloxy radicals
Kim, Sung Soo; et al, Tetrahedron Letters, 1991, 32(36), 4725-8

Synthetic Circuit 19

Reaction Conditions
Reference
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis by substitution of σ-bonded heteroatoms
Margaretha, P., Science of Synthesis, 2007, 35, 167-172

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sulfuryl chloride
Reference
Reactions of α-azido sulfones with bases
Jarvis, Bruce B.; et al, Journal of Organic Chemistry, 1980, 45(11), 2265-8

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
2.1 Reagents: Potassium fluoride Catalysts: 18-Crown-6
Reference
A simple conversion of 1-chloroethyl carbonates to fluoroformates: value in the preparation of tertiary alkyl fluoroformates
Dang Vu Anh; et al, Journal of Organic Chemistry, 1990, 55(6), 1847-51

4-Methoxybenzylchloride Raw materials

4-Methoxybenzylchloride Preparation Products

4-Methoxybenzylchloride Suppliers

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